

# GSK864 and Mutant IDH2: A Comparative Analysis of Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GSK864    |           |
| Cat. No.:            | B15615485 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of **GSK864**, a known mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, with mutant isocitrate dehydrogenase 2 (IDH2). The information is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential for off-target effects and guiding further investigation.

# Introduction to IDH Mutations and Targeted Inhibition

Isocitrate dehydrogenase (IDH) enzymes are crucial components of cellular metabolism. Mutations in IDH1 and IDH2 are frequently observed in various cancers, including acute myeloid leukemia (AML) and gliomas.[1][2] These mutations result in a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] High levels of 2-HG disrupt normal cellular processes, including epigenetic regulation, by competitively inhibiting  $\alpha$ -ketoglutarate-dependent dioxygenases, ultimately promoting tumorigenesis.[2][3] This has led to the development of targeted inhibitors against these mutant enzymes.

**GSK864** is a potent, allosteric inhibitor of mutant IDH1, specifically targeting R132C, R132H, and R132G variants.[5][6][7] While highly selective for mutant IDH1, understanding its potential interaction with the structurally similar mutant IDH2 is critical for a comprehensive assessment of its specificity and potential therapeutic applications.



## **Quantitative Comparison of Inhibitor Potency**

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **GSK864** against various mutant IDH1 and IDH2 enzymes. For a comprehensive comparison, data for other well-characterized mutant IDH1 and IDH2 inhibitors are also included.



| Inhibitor                  | Primary Target  | Specific<br>Mutant<br>Target(s) | IC50 (nM)     | Fold Selectivity (mutant IDH1 vs mutant IDH2) |
|----------------------------|-----------------|---------------------------------|---------------|-----------------------------------------------|
| GSK864                     | Mutant IDH1     | IDH1 R132C                      | 8.8 - 9[5][6] | ~20.8x                                        |
| IDH1 R132H                 | 15 - 15.2[5][6] | ~12.2x                          |               |                                               |
| IDH1 R132G                 | 16.6 - 17[5][6] | ~11.0x                          | _             |                                               |
| Mutant IDH2                | 183[1]          |                                 | _             |                                               |
| Enasidenib (AG-<br>221)    | Mutant IDH2     | IDH2 R140Q                      | 12 - 100[4]   | N/A                                           |
| IDH2 R172K                 | 31 - 400[4]     | N/A                             |               |                                               |
| Ivosidenib (AG-<br>120)    | Mutant IDH1     | IDH1 R132H                      | 12            | N/A                                           |
| IDH1 R132C                 | 31              | N/A                             |               |                                               |
| AGI-5198                   | Mutant IDH1     | IDH1 R132H                      | 70[8]         | N/A                                           |
| IDH1 R132C                 | 160[8]          | N/A                             |               |                                               |
| AGI-6780                   | Mutant IDH2     | IDH2 R140Q                      | 23[1]         | N/A                                           |
| Olutasidenib (FT-<br>2102) | Mutant IDH1     | IDH1 R132H                      | 21.2[8]       | N/A                                           |
| IDH1 R132C                 | 114[8]          | N/A                             |               |                                               |
| Vorasidenib (AG-<br>881)   | Pan-mutant IDH  | IDH1 R132C, G,<br>H, L, S       | 6 - 34[9]     | N/A                                           |
| IDH2 R140Q                 | 118[9]          | N/A                             |               |                                               |
| IDH2 R172K                 | 32[9]           | N/A                             | _             |                                               |

N/A: Not Applicable or data not available for direct comparison.



The data clearly indicates that **GSK864** is significantly more potent against mutant IDH1 variants than against mutant IDH2, with a selectivity of approximately 11- to 21-fold.

## **Experimental Protocols**

The determination of inhibitor potency and selectivity against IDH enzymes typically involves biochemical and cellular assays.

## **Biochemical Assay for IDH Activity**

This assay measures the enzymatic activity of purified mutant and wild-type IDH enzymes by monitoring the consumption of the cofactor NADPH.

#### Materials:

- Purified recombinant human IDH1 and IDH2 (wild-type and mutant variants)
- Test compounds (e.g., GSK864) dissolved in DMSO
- Assay Buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 10% glycerol, 2 mM DTT)
- Substrate solution: α-ketoglutarate (α-KG)
- Cofactor solution: NADPH
- Detection Reagent: Diaphorase and Resazurin
- 96-well or 384-well black microplates

#### Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- In the microplate, add the assay buffer.
- Add a small volume of the diluted test compound to the wells.
- Add the purified IDH enzyme to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.



- Initiate the enzymatic reaction by adding the substrate (α-KG) and cofactor (NADPH) solution.
- Incubate the reaction for a set time (e.g., 60 minutes) at 37°C.
- Stop the reaction and add the diaphorase/resazurin detection reagent.
- Incubate for a short period to allow for color development.
- Measure the fluorescence (e.g., Ex 544 nm/Em 590 nm) using a plate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

## **Cellular Assay for 2-HG Production**

This assay quantifies the intracellular levels of the oncometabolite 2-HG in cells expressing mutant IDH after treatment with an inhibitor.

#### Materials:

- Cell lines engineered to express specific IDH1 or IDH2 mutations (e.g., HT1080, U87MG)
- Cell culture medium and supplements
- Test compounds (e.g., GSK864)
- Cell lysis buffer
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

#### Procedure:

- Seed the mutant IDH-expressing cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24-48 hours).



- · Harvest the cells and perform cell lysis.
- Extract the intracellular metabolites.
- Analyze the 2-HG levels in the cell lysates using a validated LC-MS/MS method.
- Normalize the 2-HG levels to the cell number or protein concentration.
- Calculate the percent reduction in 2-HG production and determine the EC50 value.

## Visualizing the Impact of Mutant IDH

The following diagrams illustrate the canonical pathway of wild-type IDH and the neomorphic activity of mutant IDH, as well as a conceptual workflow for evaluating inhibitor cross-reactivity.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDH1 and IDH2 mutations as novel therapeutic targets: current perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. GSK864 | Structural Genomics Consortium [thesqc.org]
- 8. Isocitrate Dehydrogenase (IDH) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 9. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK864 and Mutant IDH2: A Comparative Analysis of Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615485#cross-reactivity-of-gsk864-with-mutant-idh2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com